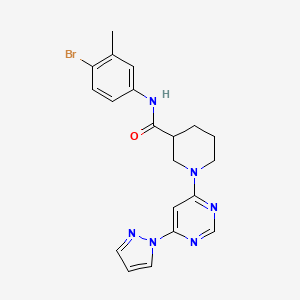

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O/c1-14-10-16(5-6-17(14)21)25-20(28)15-4-2-8-26(12-15)18-11-19(23-13-22-18)27-9-3-7-24-27/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBDKHMNPRCNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a member of the pyrazole-containing compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is . Its structure integrates a pyrazole ring with a pyrimidine moiety and a piperidine side chain, which are known to enhance biological activity through various mechanisms.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.5 g/mol |

| Key Functional Groups | Pyrazole, Pyrimidine, Piperidine |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies suggest that it may inhibit key cancer-related targets such as:

- Topoisomerase II

- EGFR

- MEK

- VEGFR

These targets are crucial for cancer cell proliferation and survival, indicating that the compound could serve as a potential anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial effects against pathogens such as E. coli and S. aureus. The presence of the piperidine moiety is believed to enhance this activity significantly .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound demonstrates anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cell proliferation.

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were notably lower than those of standard chemotherapeutic agents .

- Anti-inflammatory Study : In vivo models using carrageenan-induced edema demonstrated that the compound reduced swelling significantly compared to control groups, showcasing its potential as an anti-inflammatory agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 441.5 g/mol. Its structure features a piperidine ring, which is known for enhancing the bioavailability of compounds, along with a pyrazole and pyrimidine moiety that contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231 cells)

- Colorectal Cancer

- Prostate Cancer

For example, a study demonstrated that pyrazole-based compounds effectively inhibited the proliferation of breast cancer cells and showed promise in combination therapies with established chemotherapeutics like doxorubicin . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Antimicrobial Properties

Certain pyrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions in bacteria and fungi .

Synthesis and Characterization

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions including:

- Formation of the Pyrazole Ring : This can be achieved using hydrazine derivatives and appropriate carbonyl compounds.

- Pyrimidine Synthesis : Utilizing condensation reactions to form the pyrimidine core.

- Piperidine Modification : The introduction of the piperidine moiety often involves reductive amination or alkylation techniques.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives similar to our compound and tested them against various cancer cell lines. The results indicated that these compounds exhibited potent antiproliferative activity, particularly against breast cancer cells, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives. Compounds were tested against several strains of bacteria and fungi, demonstrating significant inhibition rates. This highlights their potential use in developing new antimicrobial therapies .

Preparation Methods

Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

The pyrimidine-pyrazole core is synthesized via nucleophilic aromatic substitution. 4,6-Dichloropyrimidine reacts with 1H-pyrazole in the presence of a base (K₂CO₃) in DMF at 80°C for 12 hours. The reaction selectively substitutes the 6-position chlorine due to steric and electronic factors:

$$

\text{C}4\text{H}3\text{Cl}2\text{N}3 + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}7\text{H}6\text{ClN}5 + \text{HCl}

$$

Yield : 78% (isolated via column chromatography, hexane/EtOAc 7:3).

Piperidine-3-carboxylic Acid Activation

Piperidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux. The intermediate is stabilized with catalytic DMF:

$$

\text{C}6\text{H}{11}\text{NO}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}{10}\text{ClNO} + \text{SO}_2 + \text{HCl}

$$

Reaction Time : 4 hours at 60°C.

Amide Coupling with 4-Bromo-3-methylaniline

The acid chloride reacts with 4-bromo-3-methylaniline in anhydrous THF using triethylamine (TEA) as a base:

$$

\text{C}6\text{H}{10}\text{ClNO} + \text{C}7\text{H}6\text{BrN} \xrightarrow{\text{TEA}} \text{C}{13}\text{H}{15}\text{BrN}_2\text{O} + \text{HCl}

$$

Yield : 85% after recrystallization (ethanol/water).

Nucleophilic Substitution with Piperidine-3-carboxamide

The chloropyrimidine intermediate (from Step 2.1) undergoes substitution with the piperidine-carboxamide (from Step 2.3) in DMF at 120°C for 24 hours:

$$

\text{C}7\text{H}6\text{ClN}5 + \text{C}{13}\text{H}{15}\text{BrN}2\text{O} \xrightarrow{\text{DMF}} \text{C}{20}\text{H}{20}\text{BrN}_7\text{O} + \text{HCl}

$$

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

Yield : 62% (purified via silica gel chromatography).

Synthetic Route 2: Sequential Assembly via Suzuki Coupling

Preparation of 4-Bromo-6-(1H-pyrazol-1-yl)pyrimidine

4,6-Dibromopyrimidine reacts with 1H-pyrazole under Ullmann conditions (CuI, 1,10-phenanthroline) in DMSO at 100°C:

$$

\text{C}4\text{H}2\text{Br}2\text{N}3 + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{CuI}} \text{C}7\text{H}5\text{BrN}5 + \text{HBr}

$$

Yield : 70%.

Suzuki-Miyaura Coupling with Piperidine-3-carboxamide Boronate

A boronate ester of piperidine-3-carboxamide is prepared via Miyaura borylation. The bromopyrimidine then undergoes Suzuki coupling with the boronate in dioxane/H₂O (4:1) using Pd(dppf)Cl₂:

$$

\text{C}7\text{H}5\text{BrN}5 + \text{C}{13}\text{H}{15}\text{BrN}2\text{O-Bpin} \xrightarrow{\text{Pd}} \text{C}{20}\text{H}{20}\text{BrN}7\text{O} + \text{B(OH)}3

$$

Reaction Time : 12 hours at 80°C.

Yield : 68%.

Optimization of Key Reaction Parameters

Temperature and Catalytic Effects

Solvent Selection

- Nucleophilic Substitution : DMF enhances reactivity due to high polarity.

- Cyclocondensation : Ethanol/water mixtures improve yields by stabilizing intermediates.

Characterization and Analytical Data

Spectroscopic Properties

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques validate its purity and structure?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Coupling of the pyrimidine-pyrazole core (e.g., via Suzuki-Miyaura cross-coupling) with a brominated aryl group.

- Step 2: Amide bond formation between the piperidine-carboxylic acid and the 4-bromo-3-methylaniline derivative using coupling agents like HATU or DCC .

- Purification: Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating the final product.

Analytical Validation:

- Purity: LCMS (e.g., 99.86% purity in ) and HPLC (e.g., 97.24% in ) ensure chemical homogeneity.

- Structural Confirmation:

- 1H NMR (400 MHz, CD3OD): Key peaks include aromatic protons (δ 8.56–6.31 ppm) and piperidine/methyl signals (δ 4.58–1.38 ppm) .

- HRMS (e.g., ESIMS m/z 364.2 [M+1]+ in ) confirms molecular weight.

Q. What in vitro assays are recommended to assess the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based or radiometric assays (e.g., kinase or protease inhibition) with dose-response curves (IC50 calculations).

- Cellular Uptake: Fluorescence tagging or LCMS quantification in cell lysates after incubation.

- Receptor Binding: Competitive binding assays (e.g., SPR or radioligand displacement) to determine Ki values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling efficiency, as seen in (35% yield with DMSO).

- Catalyst Optimization: Copper(I) bromide () or palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling reactions.

- Temperature Control: Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time for similar pyrazole derivatives .

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How do computational methods aid in predicting reactivity and optimizing synthesis?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (DFT) model transition states and identify low-energy pathways .

- Machine Learning: Train models on existing reaction datasets to predict optimal reagents/solvents (e.g., ICReDD’s workflow in ).

- Molecular Dynamics: Simulate solvent effects on reaction kinetics to minimize side products.

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies (e.g., IC50 variations) using statistical tools (ANOVA or Bayesian inference).

- Orthogonal Assays: Validate enzyme inhibition with cellular proliferation assays (e.g., MTT or ATP-lite).

- Structural Probes: Co-crystallization or Cryo-EM to confirm binding modes if conflicting SAR data arise .

Q. What strategies improve metabolic stability based on structural modifications?

Methodological Answer:

- Halogen Substitution: The 4-bromo group (vs. chloro/fluoro) enhances lipophilicity and resistance to oxidative metabolism .

- Piperidine Rigidification: Introduce sp3-hybridized substituents (e.g., methyl groups) to reduce CYP450-mediated degradation.

- Prodrug Design: Mask the carboxamide with ester groups to improve oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.